

Using 1-(2,3-Difluorophenyl)cyclohexan-1-amine as a research tool

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Compound of Interest

Compound Name: 1-(2,3-Difluorophenyl)cyclohexan-1-amine

CAS No.: 1343723-20-5

Cat. No.: B2850362

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Application Note: 1-(2,3-Difluorophenyl)cyclohexan-1-amine A Fluorinated Arylcyclohexylamine Probe for NMDA Receptor Pharmacology and Metabolic Stability Studies

Introduction & Research Utility

1-(2,3-Difluorophenyl)cyclohexan-1-amine (referred to herein as 2,3-DF-PCA) is a specialized chemical probe belonging to the arylcyclohexylamine class. Structurally related to Phencyclidine (PCP) and Ketamine, this compound serves as a critical tool for dissecting the Structure-Activity Relationships (SAR) of glutamatergic signaling and monoamine transport.

Primary Research Applications:

- **NMDA Receptor Mapping:** Used to probe the steric and electronic tolerance of the PCP-binding site within the NMDA receptor channel pore. The 2,3-difluoro substitution alters the electrostatic potential of the aromatic ring, influencing cation interactions with receptor residues.

- **Metabolic Stability Profiling:** The fluorine atoms at the 2 and 3 positions block common metabolic "soft spots" for cytochrome P450-mediated hydroxylation. This makes 2,3-DF-PCA a reference standard for studying metabolic resistance in designer drug scaffolds.
- **Forensic Analysis:** Serves as a certified reference material for identifying novel psychoactive substances (NPS) in biological matrices.

Chemical Properties & Handling

Property	Specification
IUPAC Name	1-(2,3-Difluorophenyl)cyclohexan-1-amine
CAS Number	1343723-20-5
Molecular Formula	C ₁₂ H ₁₅ F ₂ N
Molecular Weight	211.25 g/mol
Solubility	Soluble in DMSO (>20 mg/mL), Ethanol, and Methanol. Sparingly soluble in water (requires acidification).
Storage	-20°C, desiccated, protected from light.
Safety Class	Hazardous. Potent CNS active agent. Handle in a Class II Biosafety Cabinet or Fume Hood.

Application I: NMDA Receptor Binding Affinity Assay

Objective: To determine the binding affinity (

) of 2,3-DF-PCA for the NMDA receptor channel using a radioligand displacement assay.

Principle: 2,3-DF-PCA competes with the high-affinity radioligand

-MK-801 for the phencyclidine binding site located within the ion channel pore of the NMDA receptor complex.

Protocol:

-MK-801 Displacement Assay

Materials:

- Rat forebrain membrane homogenates (rich in NMDA receptors).

- Radioligand:

-MK-801 (Specific Activity: 15-30 Ci/mmol).

- Non-specific binding control: 10

M (+)MK-801 or 10

M PCP.

- Assay Buffer: 5 mM Tris-HCl (pH 7.4) containing 10

M Glycine and 10

M L-Glutamate (required to open the channel).

Workflow:

- Preparation: Thaw rat forebrain membranes and resuspend in Assay Buffer to a protein concentration of ~0.2 mg/mL.

- Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 200

L):

- 50

L Membrane suspension.

- 50

L

-MK-801 (Final concentration: 2-5 nM).

- 50

L Test Compound (2,3-DF-PCA) at varying concentrations (

M to

M).

o 50

L Buffer (or non-specific binding control).

- Equilibration: Incubate plates for 2 hours at 25°C (Room Temperature) or 4°C overnight.
Note: Equilibrium is slow due to the channel-blocking mechanism.
- Termination: Harvest cells via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
- Wash: Wash filters 3x with ice-cold 5 mM Tris-HCl buffer.
- Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis:

- Calculate % Specific Binding for each concentration.
- Fit data to a one-site competition model (Hill equation) to derive

.

- Convert

to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the dissociation constant of MK-801).

Application II: Metabolic Stability Assessment

Objective: To evaluate the effect of 2,3-difluoro substitution on metabolic half-life () compared to the non-fluorinated parent compound (PCA).

Rationale: The 2,3-difluoro motif is designed to block aromatic hydroxylation, a primary clearance pathway for arylcyclohexylamines.

Protocol: Microsomal Stability Assay

Materials:

- Pooled Human or Rat Liver Microsomes (20 mg/mL protein).
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
- Test Compounds: 2,3-DF-PCA and PCA (Control).
- Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Ketamine-d4).

Workflow:

- Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 M final). Incubate at 37°C for 5 minutes.
- Initiation: Add NADPH Regenerating System to start the reaction.
- Sampling: At time points
min, remove 50
L aliquots.
- Quenching: Immediately dispense aliquot into 150
L Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

- Analysis: Analyze supernatant via LC-MS/MS (see Section 6).

Interpretation:

- Plot

vs. Time.

- The slope

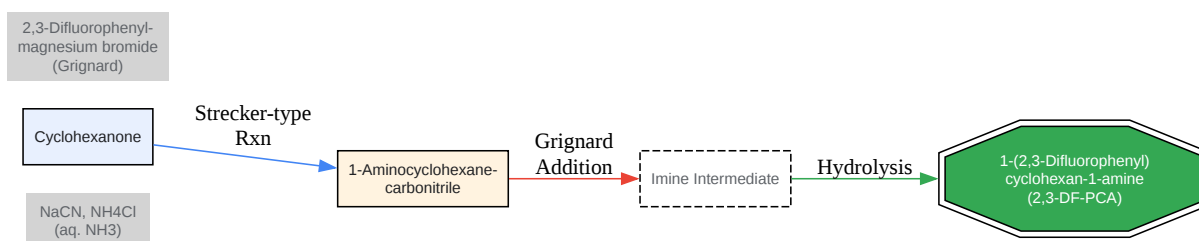
determines

.

- Expected Result: 2,3-DF-PCA should exhibit a significantly longer than PCA due to metabolic blockade at the fluorinated positions.

Synthesis Pathway (Chemical Biology Probe Production)

The synthesis utilizes a modified Bruylants reaction, suitable for generating primary amine analogs of PCP.



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Caption: Synthesis of 2,3-DF-PCA via Grignard addition to an aminonitrile intermediate.

Analytical Standardization (LC-MS/MS)

For detection in biological samples or purity verification.

Instrument Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 4 minutes.
- Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM Mode):

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Attribution
---------------------	-------------------	-----------------------	-------------

| 212.1

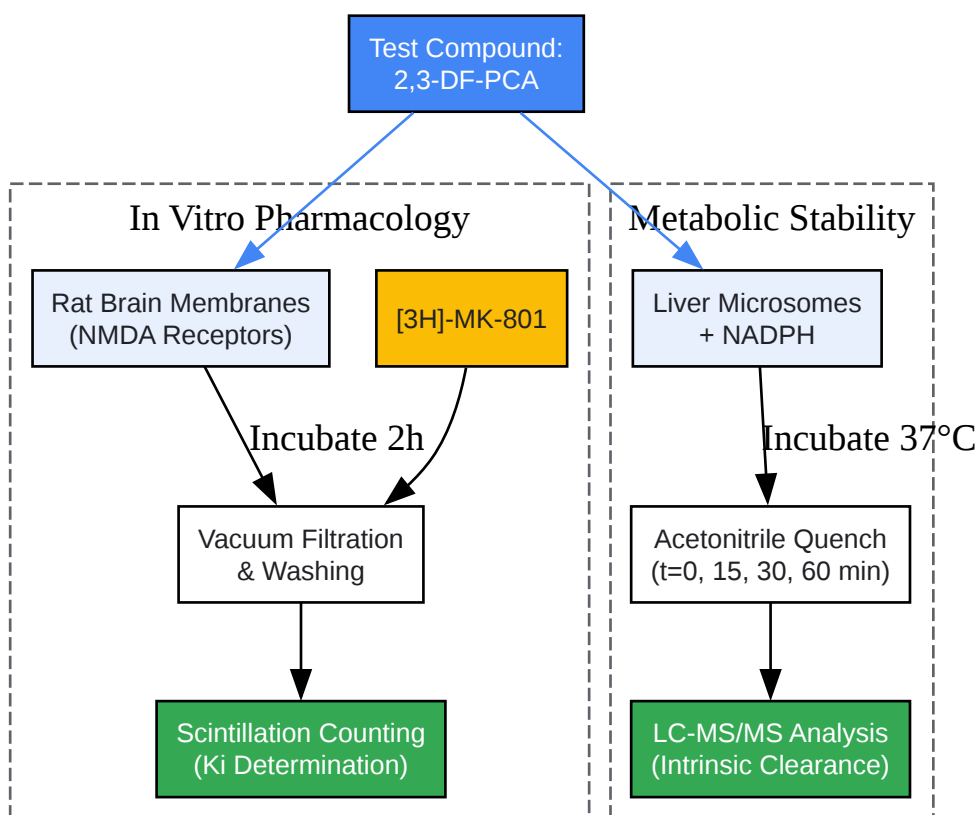
| 195.1 | 15 | Loss of

(Amine) | | 212.1

| 127.0 | 25 | Difluorophenyl fragment | | 212.1

| 84.1 | 20 | Cyclohexyl ring fragment |

Experimental Workflow Diagram



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Caption: Parallel workflows for pharmacological profiling and metabolic stability assessment.

References

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- To cite this document: BenchChem. [Using 1-(2,3-Difluorophenyl)cyclohexan-1-amine as a research tool]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2850362#using-1-2-3-difluorophenyl-cyclohexan-1-amine-as-a-research-tool\]](https://www.benchchem.com/product/b2850362#using-1-2-3-difluorophenyl-cyclohexan-1-amine-as-a-research-tool)

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